molecular formula C8H7N3O3 B3089581 4-Azidophenyl glyoxal hydrate CAS No. 1196151-49-1

4-Azidophenyl glyoxal hydrate

Cat. No. B3089581
CAS RN: 1196151-49-1
M. Wt: 193.16 g/mol
InChI Key: CBYYPIYKJZCKGK-UHFFFAOYSA-N
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Description

4-Azidophenyl glyoxal hydrate is a unique chemical compound with the linear formula C8H5N3O2 ⋅ H2O . It is typically supplied as a water-soluble, colorless, and odorless substance .


Molecular Structure Analysis

The molecular structure of 4-Azidophenyl glyoxal hydrate is represented by the formula C8H5N3O2 ⋅ H2O . Its molecular weight is 193.16 g/mol . The InChI representation of the molecule is InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6 (2-4-7)8 (13)5-12;/h1-5H;1H2 .


Chemical Reactions Analysis

4-Azidophenyl glyoxal hydrate has been used as an efficient plug-and-play reagent for the selective functionalisation of arginine residues in native antibodies . The selective reaction between 4-Azidophenyl glyoxal hydrate and arginines’ guanidine groups allowed a facile introduction of azide groups on the monoclonal antibody trastuzumab .


Physical And Chemical Properties Analysis

4-Azidophenyl glyoxal hydrate is a white fluffy powder . It has a molecular weight of 193.16 g/mol . The melting point ranges from 95 to 122 °C .

Scientific Research Applications

Bioconjugation with Arginine

4-Azidophenyl glyoxal hydrate (APG) has been introduced as an efficient reagent for the selective functionalisation of arginine residues in native antibodies . The selective reaction between APG and arginines’ guanidine groups allows a facile introduction of azide groups on the monoclonal antibody trastuzumab .

Antibody Functionalisation

APG is used in the single and dual functionalisation of native antibodies . These pre-functionalised antibody–azide conjugates are then derivatised during the “play stage” via a biorthogonal cycloaddition reaction with different strained alkynes .

Antibody-Fluorophore Conjugates

The reaction of APG with antibodies allows the creation of antibody-fluorophore conjugates . These conjugates show preserved antigen selectivity and high stability in human plasma .

Antibody-Oligonucleotide Conjugates

APG can also be used to create antibody-oligonucleotide conjugates . Like the antibody-fluorophore conjugates, these also show preserved antigen selectivity and high stability in human plasma .

Homogeneous Conjugates

Due to a lower content of arginines compared to lysines in native antibodies, the use of APG is attractive for the preparation of more homogeneous conjugates .

Dual-Payload Antibody

The method of using APG proved to be orthogonal to classical lysine-based conjugation and allowed straightforward generation of dual-payload antibody .

Laboratory Chemicals

4-Azidophenyl glyoxal hydrate is used as a laboratory chemical .

Scientific Research and Development

It is used in the manufacture of substances and in scientific research and development .

Future Directions

The future directions of 4-Azidophenyl glyoxal hydrate research could involve its use as a reagent for the selective functionalisation of arginine residues in native antibodies . This approach is attractive for the preparation of more homogeneous conjugates .

properties

IUPAC Name

2-(4-azidophenyl)-2-oxoacetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6(2-4-7)8(13)5-12;/h1-5H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYPIYKJZCKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidophenyl glyoxal hydrate

CAS RN

1196151-49-1
Record name 4-Azidophenyl glyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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